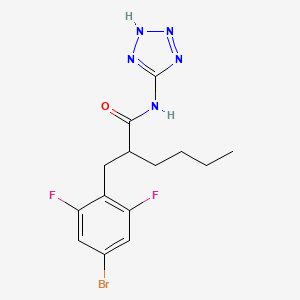
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-2,6-difluorobenzyl chloride and 1H-tetrazole. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like triethylamine (TEA) or potassium carbonate (K2CO3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using nucleophiles like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Acidic or basic conditions, often at elevated temperatures.
Reduction: Anhydrous conditions to prevent side reactions.
Substitution: Polar aprotic solvents like DMF or DMSO, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide
- 2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)pentanamide
Uniqueness
2-(4-Bromo-2,6-difluorobenzyl)-N-(1H-tetrazol-5-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H16BrF2N5O |
|---|---|
Peso molecular |
388.21 g/mol |
Nombre IUPAC |
2-[(4-bromo-2,6-difluorophenyl)methyl]-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C14H16BrF2N5O/c1-2-3-4-8(13(23)18-14-19-21-22-20-14)5-10-11(16)6-9(15)7-12(10)17/h6-8H,2-5H2,1H3,(H2,18,19,20,21,22,23) |
Clave InChI |
UMLCNNUAXFJVTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC1=C(C=C(C=C1F)Br)F)C(=O)NC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


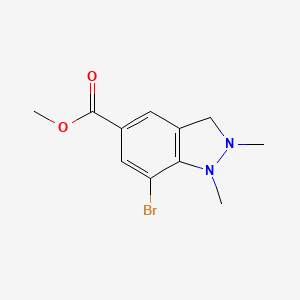
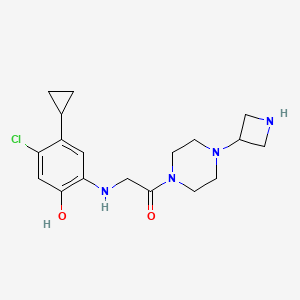
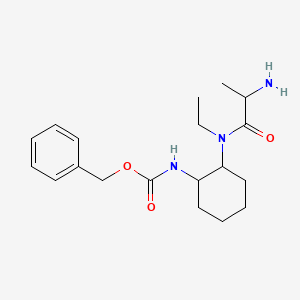
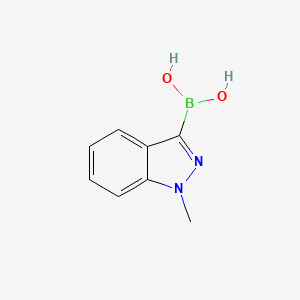
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782075.png)
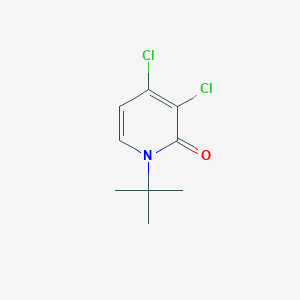
![(3S)-3-[(2-Fluorobenzoyl)amino]piperidine, N1-BOC protected](/img/structure/B14782091.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-hydroxyethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14782099.png)
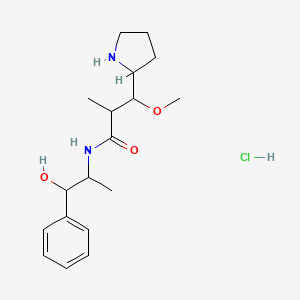
![1-methyl-4-[(2S)-2-methylpiperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-amine hydrochloride](/img/structure/B14782110.png)
![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14782114.png)
![(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14782120.png)
![3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14782124.png)
![N-methyl-2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782129.png)
